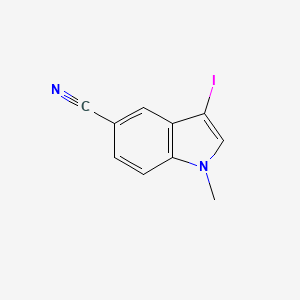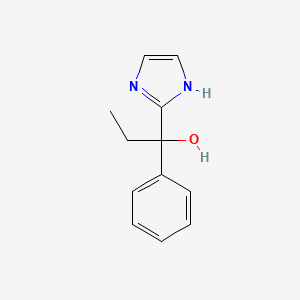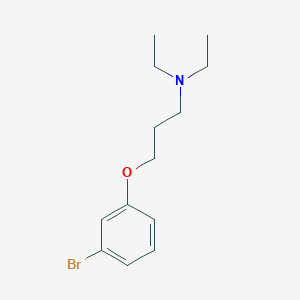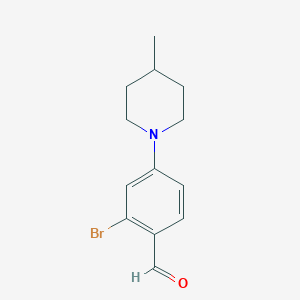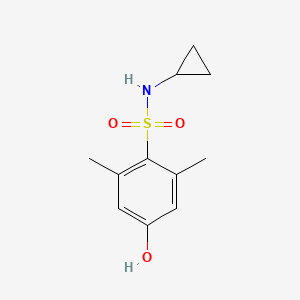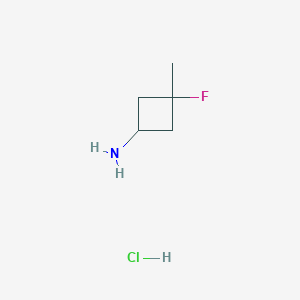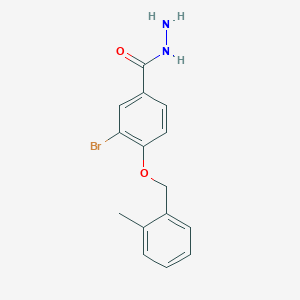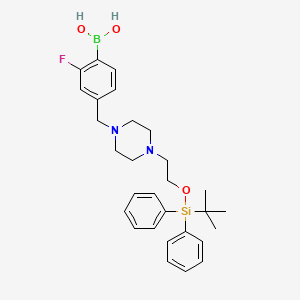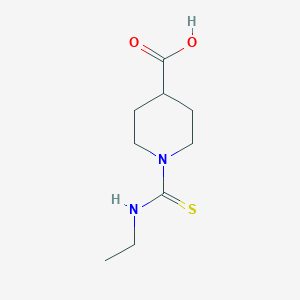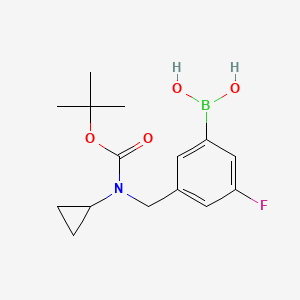![molecular formula C15H22O2 B1446189 1,11-Dioxa[11]paracyclophane CAS No. 6571-51-3](/img/structure/B1446189.png)
1,11-Dioxa[11]paracyclophane
Overview
Description
1,11-Dioxa11paracyclophane is a chemical compound with the molecular formula C15H22O2 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The 1,11-Dioxa11paracyclophane molecule contains a total of 40 bonds. There are 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ethers (aromatic) . The molecular weight of 1,11-Dioxa11paracyclophane is 234.34 .
Physical And Chemical Properties Analysis
1,11-Dioxa11paracyclophane is a solid at 20 degrees Celsius . Its melting point ranges from 53.0 to 57.0 degrees Celsius . It is soluble in methanol .
Scientific Research Applications
Enantioselective Synthesis and Ligand Applications
1,11-Dioxa[11]paracyclophane derivatives have been explored extensively in enantioselective synthesis. Hazra, Kanyiva, and Shibata (2016) developed a series of planar-chiral 1,11-dioxa[11]paracyclophane-derived phosphoramidites. These compounds showed moderate enantioselectivity as chiral ligands in Pd-catalyzed allylic alkylation and Cu-catalyzed ethylation of chalcone (Hazra, Kanyiva, & Shibata, 2016). Similarly, Kanda, Endo, and Shibata (2010) demonstrated the enantioselective ortho-lithiation of 1,n-dioxa[n]paracyclophanes, leading to chiral mono- and disubstituted paracyclophanes (Kanda, Endo, & Shibata, 2010).
Host-Guest Interactions and Hydrophobic Field Development
Chun, Lee, and Kim (1988) designed water-soluble paracyclophanes containing diphenyl ether skeletons. These novel compounds aimed to develop artificial host compounds providing efficient hydrophobic fields, potentially applicable in host-guest chemistry (Chun, Lee, & Kim, 1988).
Investigation of Rotational Barriers
Hochmuth and König (1999) synthesized substituted [11]paracyclophanes to determine their energy barrier to rotation. This study involved dynamic enantioselective gas chromatography and computer simulation, providing insights into the molecular dynamics of these compounds (Hochmuth & König, 1999).
Synthesis of Chiral Phosphites
Shibata et al. (2016) synthesized various planar-chiral 1,n-dioxa[n]paracyclophanes with a phenolic hydroxyl group. These were used to create a new family of chiral phosphites, demonstrating their application as chiral ligands in palladium-catalyzed and rhodium-catalyzed reactions (Shibata et al., 2016).
Synthesis of Enzyme Models
Murakami et al. (1976) focused on synthesizing [20]paracyclophane derivatives with functional groups on polymethylene bridges, resembling enzyme-like functions in acyl-transfer reactions. This study highlighted the potential of paracyclophanes as models for enzymatic activity (Murakami et al., 1976).
Safety And Hazards
properties
IUPAC Name |
2,12-dioxabicyclo[11.2.2]heptadeca-1(15),13,16-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-4-6-12-16-14-8-10-15(11-9-14)17-13-7-5-3-1/h8-11H,1-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROLYACVISZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCOC2=CC=C(C=C2)OCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229676 | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dioxa[11]paracyclophane | |
CAS RN |
6571-51-3 | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6571-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
